molecular formula C10H9NO3 B8768933 Ethyl furo[2,3-b]pyridine-5-carboxylate

Ethyl furo[2,3-b]pyridine-5-carboxylate

Cat. No. B8768933
M. Wt: 191.18 g/mol
InChI Key: FHMOWHPQFKIVAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl furo[2,3-b]pyridine-5-carboxylate is a useful research compound. Its molecular formula is C10H9NO3 and its molecular weight is 191.18 g/mol. The purity is usually 95%.
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properties

Product Name

Ethyl furo[2,3-b]pyridine-5-carboxylate

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

ethyl furo[2,3-b]pyridine-5-carboxylate

InChI

InChI=1S/C10H9NO3/c1-2-13-10(12)8-5-7-3-4-14-9(7)11-6-8/h3-6H,2H2,1H3

InChI Key

FHMOWHPQFKIVAC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1)C=CO2

Origin of Product

United States

Synthesis routes and methods

Procedure details

6Oxo-5-trimethylsilanylethynyl-1,6-dihydro-pyridine-3-carboxylic acid ethyl ester described in Preparation Example P-3 (545 mg, 2.07 mmol) and copper(I)iodide (5.9 mg, 31 μmol) were suspended in ethanol (7 mL) and triethylamine (3 mL), and the mixture was stirred at 75° C. for 20 hours. The reaction mixture was cooled to room temperature, then, potassium carbonate (572 mg, 4.14 mmol) was added to the reaction mixture, which was further stirred at 75° C. for 5 hours. The reaction mixture was cooled to 0° C., then, water was added, the precipitated solid was filtered, and the title compound (303 mg) was obtained as a brown solid. In addition, ethyl acetate was added to the mother liquor for extraction, the organic layer was washed with brine, then, dried over anhydrous magnesium sulfate, the solvent was evaporated in vacuo, the residue was purified by silica gel column chromatography (hexane:ethyl acetate=1:1), and the title compound (33 mg, 0.17 mmol) was obtained as a white solid.
Name
6Oxo-5-trimethylsilanylethynyl-1,6-dihydro-pyridine-3-carboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
572 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
7 mL
Type
solvent
Reaction Step Four
Quantity
3 mL
Type
solvent
Reaction Step Five
Quantity
5.9 mg
Type
catalyst
Reaction Step Six

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